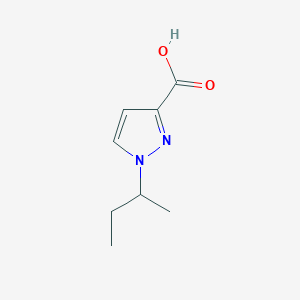

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

Description

1-(Butan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a branched alkyl group (butan-2-yl) at the 1-position and a carboxylic acid moiety at the 3-position. Pyrazole derivatives are widely studied for their pharmacological and chemical properties, including anti-inflammatory, antioxidant, and enzyme-modulating activities . The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name |

1-butan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)10-5-4-7(9-10)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAUCZLFEXQTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazines with 1,3-diketones. One common method includes the reaction of butan-2-one with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. Mechanistic studies suggest that these compounds inhibit key cancer-related targets such as topoisomerase II and EGFR, leading to reduced cell proliferation .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole carboxylic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Property | Description |

|---|---|

| Target Diseases | Cancer (breast, liver), bacterial infections |

| Mechanisms | Inhibition of topoisomerase II, EGFR; antimicrobial activity |

Organic Synthesis

The compound serves as an effective building block for synthesizing more complex molecules:

- Synthesis Pathways : The synthesis typically involves cyclization reactions of hydrazines with 1,3-diketones. For instance, butan-2-one can react with hydrazine hydrate to form the corresponding hydrazone, which then cyclizes to yield the pyrazole structure .

- Reactivity : The presence of the carboxylic acid group enhances reactivity through hydrogen bonding and ionic interactions, facilitating further chemical transformations .

| Synthesis Method | Description |

|---|---|

| Cyclization | Reaction of hydrazines with diketones |

| Functional Group Role | Carboxylic acid enhances reactivity |

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial sectors:

- Pharmaceutical Development : It is being explored for the development of new drugs due to its biological activities.

- Agrochemicals : The compound's properties may also be leveraged in developing agrochemicals that target specific pests or diseases in crops.

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of this compound and evaluated their anticancer potential against multiple cell lines. Results indicated that modifications in the pyrazole structure significantly influenced biological activity. Some derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Evaluation

In another study, a series of pyrazole derivatives were tested for their antimicrobial efficacy using the disc diffusion method. The results showed that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-3-carboxylic acid derivatives differ primarily in substituents at the 1-position and additional functional groups. Key analogs include:

Key Observations :

- Alkyl vs.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase acidity of the carboxylic acid, while electron-donating groups (e.g., methoxy in ) enhance aromaticity and antioxidant activity .

- Steric Effects : Branched alkyl chains (butan-2-yl) may hinder rotational freedom and enzyme binding compared to linear chains or planar aryl groups .

Biological Activity

1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its pyrazole ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds in the pyrazole class have been shown to possess anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin .

- Analgesic : Some studies suggest that these compounds can alleviate pain through various mechanisms, including inhibition of specific enzymes involved in pain pathways .

- Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Antitumor : Certain pyrazole compounds have been explored for their anticancer activities, showing efficacy in inhibiting tumor growth in vitro and in vivo .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and influencing cellular processes. For instance, some studies have reported that pyrazole derivatives inhibit cyclooxygenase enzymes involved in inflammation.

- Receptor Binding : Interaction with specific receptors can lead to downstream effects that contribute to the observed biological activities. Ongoing research aims to elucidate these interactions further .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity :

- Antimicrobial Activity :

- Antitumor Potential :

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Contains a carboxylic acid group and butan-2-yl side chain | Enhanced lipophilicity may improve bioactivity |

| 4-Iodo-1H-pyrazole-3-carboxylic acid | Iodine at position 4 | Potentially different bioactivity due to halogen substitution |

| 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid | Chlorine instead of iodine | May exhibit distinct reactivity and biological properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid?

- Answer : Synthesis typically involves multi-step reactions. Palladium-catalyzed coupling (e.g., using palladium diacetate and tert-butyl XPhos) under inert atmospheres (40–100°C) is effective for pyrazole ring functionalization. Intermediate purification via column chromatography or recrystallization ensures high purity. For example, similar pyrazole-carboxylic acid derivatives utilize hydrogen bonding and X-ray crystallography to confirm structural integrity post-synthesis .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use ¹H/¹³C NMR to identify substituents (e.g., butan-2-yl group and carboxylic acid protons). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally analogous pyrazole derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight and formula .

Q. What are the solubility characteristics of this compound in common solvents?

- Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the hydrophobic butan-2-yl group reduces aqueous solubility. Experimentally determine solubility via the saturation shake-flask method at varying pH levels, considering its pKa (~3.69) .

Q. Which analytical techniques are used to assess purity?

- Answer : HPLC with UV detection (λ = 210–254 nm) quantifies purity. Elemental analysis (C, H, N) and melting point determination confirm identity and crystallinity. FT-IR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What metabolic pathways are anticipated based on structural analogs?

- Answer : Likely undergoes Phase I metabolism (oxidation of the butan-2-yl group or pyrazole ring hydroxylation) and Phase II conjugation (glucuronidation of the carboxylic acid). Comparative studies with celecoxib, a structurally related pyrazole derivative, suggest potential acyl migration products or sulfation pathways. Validate using in vitro hepatocyte assays or LC-MS/MS metabolite profiling .

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental results?

- Answer : Cross-validate using density functional theory (DFT) methods (e.g., B3LYP, M06-2X) with solvent models (e.g., PCM for DMSO). Steric hindrance from the butan-2-yl group may reduce nucleophilic attack rates. Adjust computational parameters to account for steric effects and solvent polarity, then correlate with kinetic studies .

Q. What strategies optimize yield in multi-step syntheses?

- Answer : Optimize catalyst loading (e.g., 5 mol% palladium) and reaction time (e.g., 5.5–17 hours) for each step. Use inert atmosphere (N₂/Ar) to prevent oxidation. Monitor intermediates via TLC or HPLC , and employ flash chromatography for purification. For example, multi-step reactions for similar compounds achieve >90% purity after optimization .

Q. How does steric hindrance from the butan-2-yl group influence regioselectivity in functionalization reactions?

- Answer : The bulky substituent directs electrophilic attack to the less hindered C-5 position of the pyrazole ring. Molecular dynamics simulations can model steric effects, while X-ray crystallography of intermediates confirms regioselectivity. Adjust reaction conditions (e.g., higher temperature) to overcome kinetic barriers .

Methodological Considerations

- Data Contradictions : If conflicting solubility or stability data arise, reconcile via controlled experiments (e.g., thermogravimetric analysis for decomposition points) .

- Safety Protocols : Follow GHS guidelines for handling corrosive intermediates (e.g., use fume hoods, PPE). For example, similar pyrazole-carboxylic acids require ventilation to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.